molecular formula C14H11N5 B2761752 1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 124337-36-6

1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2761752
CAS No.: 124337-36-6
M. Wt: 249.277
InChI Key: ADSRABCOOMJJBA-UHFFFAOYSA-N
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Description

1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole is an organic compound that features both benzimidazole and benzotriazole moieties. This compound is of interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzimidazole with benzotriazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzimidazole, followed by the addition of benzotriazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the compound, while reduction could produce reduced forms with altered functional groups.

Scientific Research Applications

1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its benzimidazole and benzotriazole moieties. These interactions can affect various biological pathways, such as inhibiting enzymes or binding to DNA. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole is unique due to its combination of benzimidazole and benzotriazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to similar compounds.

Properties

IUPAC Name

1-(benzimidazol-1-ylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c1-3-7-13-11(5-1)15-9-18(13)10-19-14-8-4-2-6-12(14)16-17-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSRABCOOMJJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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